molecular formula C17H18O3 B6404581 5-Hydroxy-3-(4-T-butylphenyl)benzoic acid CAS No. 1261962-74-6

5-Hydroxy-3-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404581
CAS No.: 1261962-74-6
M. Wt: 270.32 g/mol
InChI Key: MCVURJNFCHSUGK-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-T-butylphenyl)benzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound features a hydroxyl group and a tert-butylphenyl group attached to a benzoic acid core. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants. They are widely studied for their antioxidant, anti-inflammatory, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-T-butylphenyl)benzoic acid can be achieved through several methods, including:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This method involves the alkylation of a hydroxybenzoic acid derivative with a tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The use of continuous flow reactors and automated systems can further enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3-(4-T-butylphenyl)benzoic acid is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural modification can lead to improved bioavailability and efficacy in various applications compared to its simpler counterparts .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVURJNFCHSUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690588
Record name 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-74-6
Record name 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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